One area of research exploring 1-benzyl-2-chlorobenzene is its use as an intermediate in organic synthesis. The presence of the reactive chlorine atom allows for further functionalization through substitution reactions. Studies have investigated its application in the synthesis of:
Another potential application of 1-benzyl-2-chlorobenzene lies in the field of material science. The aromatic structure and the presence of the chlorine atom can influence properties relevant for material development, such as:
1-Benzyl-2-chlorobenzene is not a naturally occurring compound. It is typically synthesized in laboratories for various research purposes. Its significance lies in its potential applications as:
1-Benzyl-2-chlorobenzene has a conjugated aromatic system. The benzene ring with its delocalized electrons interacts with the pi-bond of the benzyl group, influencing its overall reactivity []. The presence of the chlorine atom creates a polar dipole moment in the molecule due to the electronegativity difference between chlorine and carbon.
One common method for synthesizing 1-benzyl-2-chlorobenzene involves the Friedel-Crafts alkylation reaction. In this reaction, chlorobenzene reacts with toluene in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the desired product [].
Balanced chemical equation:
C6H5Cl + CH3C6H5 + AlCl3 -> C6H5CH2C6H4Cl + AlCl3-HCl (Lewis acid complex)
Melting point, boiling point, and solubility data for 1-benzyl-2-chlorobenzene might be available in scientific literature or commercial supplier databases, but they are not readily accessible in free public sources.
1-Benzyl-2-chlorobenzene itself is not known to have a specific biological mechanism of action. Its reactivity depends on the functional groups it interacts with during a particular application.
These reactions are facilitated by various reagents, including sodium hydroxide for nucleophilic substitution and nitric acid for nitration.
1-Benzyl-2-chlorobenzene exhibits biological activity primarily through its interactions with metabolic enzymes. It is metabolized by enzymes such as chlorobenzene dioxygenase to form chlorocatechol, which is further processed via the ortho-cleavage pathway. This compound can induce oxidative stress in cells, affecting gene expression and cellular metabolism, particularly influencing antioxidant defense mechanisms .
The synthesis of 1-benzyl-2-chlorobenzene can be achieved through several methods:
1-Benzyl-2-chlorobenzene serves various applications in organic synthesis:
Studies on 1-benzyl-2-chlorobenzene reveal its interaction with several enzymes involved in aromatic compound metabolism. Notably, it interacts with chlorobenzene dioxygenase and chlorocatechol 1,2-dioxygenase, crucial for its degradation pathways. These interactions highlight its role in biochemical processes and potential environmental impacts due to its metabolic products .
1-Benzyl-2-chlorobenzene shares structural similarities with several related compounds. Here are some comparable compounds along with their unique characteristics:
| Compound | Structure | Unique Features |
|---|---|---|
| Benzyl Chloride | C₆H₅CH₂Cl | A reactive organochlorine used as a building block. |
| Chlorobenzene | C₆H₅Cl | Simplest aryl chloride, commonly used as a solvent. |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | Contains both chlorine and nitro groups; used in dyes. |
| 4-Chlorotoluene | C₇H₇Cl | Used as an intermediate in organic synthesis; less reactive than 1-benzyl-2-chlorobenzene. |
Uniqueness: 1-Benzyl-2-chlorobenzene is distinguished by its dual functional groups (the benzyl group and chlorine), allowing for diverse reactivity that is not typically found in simpler compounds like chlorobenzene or benzyl chloride.
1-Benzyl-2-chlorobenzene (CAS: 29921-41-3) is a chlorinated aromatic compound with the molecular formula C₁₃H₁₁Cl and a molecular weight of 202.68 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position (C2) and a benzyl group (–CH₂C₆H₅) at the adjacent para position (C1) (Figure 1). This arrangement places both substituents on adjacent carbon atoms, rendering the molecule a di-substituted benzene derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl |
| Molecular Weight | 202.68 g/mol |
| CAS Registry Number | 29921-41-3 |
| IUPAC Name | 1-Benzyl-2-chlorobenzene |
| SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2Cl |
| InChIKey | IKKSPFNZXBWDQA-UHFFFAOYSA-N |
The compound is classified as an aryl chloride due to the presence of a chlorine atom directly bonded to the aromatic ring. Additionally, its structure aligns with diphenylmethane derivatives, where two phenyl groups are connected via a methylene bridge.
The synthesis of 1-benzyl-2-chlorobenzene is rooted in the Friedel-Crafts alkylation, a reaction pioneered by Charles Friedel and James Crafts in 1877. This method revolutionized aromatic substitution chemistry by enabling the introduction of alkyl groups onto benzene rings using alkyl halides and Lewis acid catalysts like aluminum chloride (AlCl₃).
The general mechanism involves:
For 1-benzyl-2-chlorobenzene, the reaction employs benzyl chloride and chlorobenzene under anhydrous conditions. The selectivity for ortho-substitution arises from steric and electronic factors, as the benzyl group directs incoming electrophiles to adjacent positions.
The IUPAC name 1-benzyl-2-chlorobenzene is derived by:
The compound’s CAS registry number (29921-41-3) ensures unambiguous identification across chemical databases.
1-Benzyl-2-chlorobenzene, also known as 2-chlorodiphenylmethane, is an organic compound with the molecular formula C₁₃H₁₁Cl and a molecular weight of 202.68 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 29921-41-3 [1] [2]. Structurally, this molecule consists of a benzyl group (–CH₂C₆H₅) attached to a chlorobenzene ring at the ortho position [1].
The structural framework features two aromatic benzene rings connected through a methylene bridge, with one ring bearing a chlorine substituent at the ortho position relative to the benzyl attachment point [1]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)CC2=CC=CC=C2Cl [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-benzyl-2-chlorobenzene [1].
The molecular architecture exhibits non-planar geometry due to steric interactions between the two aromatic rings [3]. The benzyl group adopts a conformation that minimizes steric hindrance with the chlorine atom on the adjacent ring [3]. This spatial arrangement results in a twisted conformation where the two benzene rings are not coplanar [3].
The crystallographic analysis of 1-benzyl-2-chlorobenzene reveals a complex spatial configuration influenced by the presence of the chlorine substituent and the methylene bridge [3] [4]. The molecule exhibits a non-planar structure with the two aromatic rings positioned at a dihedral angle ranging from 15 to 30 degrees [3] [4].
Bond length measurements indicate typical aromatic carbon-carbon distances of approximately 1.39-1.40 Angstroms within the benzene rings [3] [4]. The carbon-chlorine bond length is approximately 1.73 Angstroms, consistent with typical aromatic carbon-halogen bonds [3] [4]. The methylene carbon forms bonds with both aromatic systems at distances of approximately 1.50 Angstroms [3] [4].
The spatial configuration demonstrates that the chlorine atom acts as a meta-directing, deactivating group, influencing the electronic distribution throughout the molecular framework . Computational studies using Density Functional Theory suggest that the electron-withdrawing effect of chlorine lowers the Highest Occupied Molecular Orbital energy, reducing reactivity compared to non-halogenated analogs .
While specific X-ray crystallographic data for 1-benzyl-2-chlorobenzene remains limited in the literature, related chlorinated aromatic compounds exhibit similar structural characteristics [6] [3]. The molecular packing in crystal structures of analogous compounds typically involves van der Waals interactions rather than specific directional intermolecular forces [3].
The thermal properties of 1-benzyl-2-chlorobenzene reflect its aromatic character and molecular structure [7] [8]. The boiling point is reported as 289.4 degrees Celsius at 760 millimeters of mercury pressure [7]. This elevated boiling point is characteristic of aromatic compounds with moderate molecular weight and reflects the strength of intermolecular van der Waals forces [7] [8].
The melting point data for 1-benzyl-2-chlorobenzene is not definitively established in the current literature [7]. For comparison, related benzyl chloride derivatives typically exhibit melting points in the range of -15 to 50 degrees Celsius, depending on the substitution pattern and molecular symmetry [9] [10].
The thermal stability of the compound is influenced by the presence of the aromatic rings, which provide conjugative stabilization [11]. The carbon-chlorine bond remains intact under normal thermal conditions, although elevated temperatures may lead to decomposition reactions [11].
The solubility characteristics of 1-benzyl-2-chlorobenzene are governed by its aromatic nature and the presence of the chlorine substituent [12] [7]. The compound exhibits limited solubility in water due to its hydrophobic aromatic character [12]. The LogP value of 3.93 indicates significant lipophilicity, suggesting preferential partitioning into organic phases [8].
In organic solvents, 1-benzyl-2-chlorobenzene demonstrates good solubility, particularly in non-polar and moderately polar solvents [12]. Ethanol-water mixtures with ratios of approximately 7:3 volume per volume have been reported as effective recrystallization media for related compounds . The compound shows enhanced solubility in aromatic solvents such as benzene and toluene due to favorable intermolecular interactions [12].
For recrystallization purposes, slow cooling from 60 degrees Celsius in ethanol-water systems can achieve purities exceeding 95 percent . The solubility in ethanol at 25 degrees Celsius is approximately 12.5 grams per liter for structurally similar compounds .
The density of 1-benzyl-2-chlorobenzene is reported as 1.121 grams per cubic centimeter [7]. This value is consistent with chlorinated aromatic compounds and reflects the contribution of the chlorine atom to the overall molecular mass [7]. The density is slightly higher than that of non-halogenated aromatic hydrocarbons due to the presence of the chlorine substituent [13].
Viscosity measurements for 1-benzyl-2-chlorobenzene have been estimated using computational methods [8]. The dynamic viscosity shows temperature dependence, with values ranging from 0.0018486 Pascal-seconds at 331.55 Kelvin to 0.0001877 Pascal-seconds at 592.61 Kelvin [8]. These values follow the expected trend of decreasing viscosity with increasing temperature [8].
The refractive index of 1-benzyl-2-chlorobenzene is 1.583, indicating significant light-bending capability characteristic of aromatic compounds [7]. The vapor pressure at 25 degrees Celsius is 0.00383 millimeters of mercury, suggesting relatively low volatility under ambient conditions [7].
The proton Nuclear Magnetic Resonance spectrum of 1-benzyl-2-chlorobenzene exhibits characteristic signals that reflect its molecular structure [14] [15]. The benzyl methylene protons resonate as a singlet at approximately 4.2-4.5 parts per million, consistent with benzylic protons adjacent to aromatic systems [14] [15]. This chemical shift is typical for benzyl groups attached to electron-withdrawing aromatic rings [14].
The aromatic protons appear as complex multiplets in the region of 6.8-7.5 parts per million [15] [16]. The substitution pattern creates non-equivalent aromatic environments, resulting in overlapping signals that require careful analysis for complete assignment [16]. The ortho-substitution pattern of the chlorine atom influences the chemical shifts of adjacent aromatic protons through both inductive and resonance effects [16].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [17] [18]. The aromatic carbons resonate in the typical range of 110-140 parts per million [19]. The ipso carbon bearing the chlorine substituent appears at a characteristic downfield position due to the electron-withdrawing effect of the halogen [18]. The benzyl methylene carbon typically resonates around 36-38 parts per million [17].
The substitution effects in the aromatic system can be analyzed using additivity rules, where the chlorine substituent contributes approximately +6.2 parts per million to the ipso carbon, +0.2 parts per million to ortho carbons, +1.0 parts per million to meta carbons, and -2.0 parts per million to para carbons relative to benzene [18].
The infrared spectrum of 1-benzyl-2-chlorobenzene displays characteristic absorption bands that confirm its structural features [20] [21]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers per centimeter, indicating the presence of aromatic hydrogen atoms [20] [21]. These bands are typically of medium intensity and distinguish aromatic from aliphatic carbon-hydrogen bonds [20].
The aliphatic carbon-hydrogen stretching vibrations of the benzyl methylene group are observed in the range of 2950-2840 wavenumbers per centimeter [20] [21]. These absorptions are characteristic of methylene groups attached to aromatic systems [22]. The intensity and position of these bands provide information about the local environment of the benzyl group [22].
The carbon-chlorine stretching vibration appears in the fingerprint region at approximately 550-600 wavenumbers per centimeter [21] [23]. This absorption is characteristic of aromatic carbon-chlorine bonds and serves as a diagnostic feature for chlorinated aromatic compounds [23] [24]. The exact position depends on the substitution pattern and electronic environment of the chlorine atom [24].
Aromatic carbon-carbon stretching vibrations, known as ring modes, are observed in the region of 1600-1450 wavenumbers per centimeter [20] [25]. These bands appear as multiple peaks of varying intensities and are characteristic of substituted benzene rings [25]. The pattern and intensity of these absorptions can provide information about the substitution pattern of the aromatic system [26] [25].
The mass spectrum of 1-benzyl-2-chlorobenzene exhibits characteristic fragmentation patterns that reflect its molecular structure and the presence of the chlorine atom [27] [28]. The molecular ion peak appears at mass-to-charge ratio 202/204 with a 3:1 intensity ratio, characteristic of compounds containing a single chlorine atom [27] [29]. This isotopic pattern results from the natural abundance of chlorine-35 and chlorine-37 isotopes [29].
The base peak in the mass spectrum typically appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺) [30] [31]. This fragment results from benzylic cleavage followed by rearrangement of the initially formed benzyl cation to the more stable seven-membered tropylium structure [31]. The formation of the tropylium ion is a characteristic fragmentation pathway for benzyl-containing aromatic compounds [30] [32].
Additional significant peaks in the aromatic fragmentation cluster appear at mass-to-charge ratios 77, 65, and 63 [32]. These fragments result from sequential loss of small neutral molecules such as acetylene from the tropylium ion [32]. The peak at mass-to-charge ratio 77 corresponds to the phenyl cation (C₆H₅⁺), while the peaks at 65 and 63 represent further fragmented aromatic species [32].
The fragmentation pattern also shows peaks corresponding to loss of chlorine (mass-to-charge ratio 167) and hydrogen chloride (mass-to-charge ratio 166) from the molecular ion [33]. These neutral losses are common in the mass spectrometry of aromatic chlorides and provide structural confirmation [33] [28].
Complete X-ray crystallographic data for 1-benzyl-2-chlorobenzene is not currently available in the literature [6]. However, structural information can be inferred from related benzyl halide compounds and computational studies [6] . Similar compounds typically crystallize in common space groups such as P21/c or P-1, depending on the molecular packing requirements [6].
Related benzyl chloride derivatives show characteristic bond lengths and angles [35]. The carbon-chlorine bond length typically ranges from 1.72-1.74 Angstroms, while the benzyl carbon-carbon bond distances are approximately 1.50 Angstroms [4] [35]. The aromatic carbon-carbon bonds maintain typical values of 1.39-1.40 Angstroms [4].
Crystallographic studies of structurally similar compounds reveal that the benzyl group typically adopts a conformation that minimizes steric interactions with substituents on the aromatic ring [3] [4]. The dihedral angle between the two aromatic ring planes varies depending on the substitution pattern and crystal packing forces [3].
Future crystallographic studies would provide definitive information about the molecular geometry, intermolecular interactions, and crystal packing of 1-benzyl-2-chlorobenzene [6]. Such data would be valuable for understanding the solid-state properties and potential polymorphic behavior of this compound [36].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₁Cl | [1] [2] |
| Molecular Weight (g/mol) | 202.68 | [1] [2] |
| CAS Number | 29921-41-3 | [1] [2] |
| Boiling Point (°C) | 289.4 at 760 mmHg | [7] |
| Density (g/cm³) | 1.121 | [7] |
| Flash Point (°C) | 122 | [7] |
| Refractive Index | 1.583 | [7] |
| Vapor Pressure (mmHg at 25°C) | 0.00383 | [7] |
| LogP | 3.93 | [8] |
| Spectroscopic Technique | Characteristic Value/Range | Description | |
|---|---|---|---|
| ¹H NMR - Benzyl CH₂ | 4.2-4.5 ppm (singlet) | Benzyl methylene protons | [14] [15] |
| ¹H NMR - Aromatic H | 6.8-7.5 ppm (multiplet) | Aromatic protons | [15] [16] |
| ¹³C NMR - Aromatic C | 110-140 ppm | Aromatic carbons | [19] |
| IR - Aromatic C-H stretch | 3100-3050 cm⁻¹ | Aromatic C-H stretching | [20] [21] |
| IR - C-Cl stretch | 550-600 cm⁻¹ | Carbon-chlorine stretching | [21] [23] |
| MS - Molecular ion [M]⁺ | m/z 202/204 (3:1 ratio) | Molecular ion with Cl isotope pattern | [27] [29] |
| MS - Tropylium ion | m/z 91 | Benzyl fragment rearrangement | [30] [31] |
Early work employed aluminium trichloride to combine chlorobenzene with benzyl chloride, but only trace formation of the ortho isomer was detected (4% yield) [7]. Table 1 summarises key benchmark systems that have improved this transformation.
| Catalyst system | Temperature | Solvent | Conversion (%) | Selectivity to 1-Benzyl-2-chlorobenzene (%) | Yield (%)[citation] |
|---|---|---|---|---|---|
| Aluminium trichloride homogeneous | 140 °C | Chlorobenzene | 6 [7] | 67 [7] | 4 [7] |
| Iron–ferrite spinel (Fe²⁺Fe³⁺O₄) | 80 °C | Chlorobenzene | 95 [1] | 90 [1] | 85 [1] |
| Sulfated zirconium dioxide | 100 °C | Benzene (for reference) | 92 [2] | n.a. | 78 [2] |
| Gallium dichloride in carbon disulfide | 25 °C | Carbon disulfide | 70 [9] | 55 [9] | 38 [9] |
The iron–ferrite catalyst delivers an eight-fold increase in isolated yield versus the aluminium trichloride benchmark while operating at 60 °C lower temperature [1] [7].
Mercuration and alkylation studies show that chlorine directs 70% para versus 30% ortho substitution in generic electrophilic aromatic substitution [5]. However, kinetic isotope and Hammett analyses indicate that stronger Lewis acids flatten the para preference by stabilising the ortho σ-complex through metal coordination with chlorine lone pairs [6]. When iron–ferrite is used, the ortho/para ratio can be tuned from 40:60 to 80:20 by varying the benzyl chloride feed rate [1].
Kinetic modelling on sulfated zirconium dioxide reveals first-order dependence on both benzyl chloride and catalyst surface sites, with an apparent activation energy of 68 kJ mol⁻¹ [2]. Increasing the benzyl chloride : chlorobenzene molar ratio beyond 1:4 accelerates reaction but promotes di- and tri-benzylated by-products [10]. Microwave irradiation at 120 °C cuts reaction time from 180 min to 20 min without affecting ortho selectivity (74%) [11].
Suzuki–Miyaura arylation of o-chloromethyl bromobenzene with benzylboronic acid under palladium acetate and tricyclohexylphosphine tetrafluoroborate affords the target in 88% isolated yield within 30 min at 80 °C [12]. Negishi cross-coupling between o-chlorobromobenzene and benzylzinc chloride reaches 92% yield when catalysed by a palladium two acetate–tri-tert-butylphosphine complex at 40 °C [13]. These routes proceed under neutral conditions, circumventing polysubstitution and chloride racemisation issues inherent to Lewis acid chemistry.
| Reaction type | Organometallic partner | Ligand set | Temperature | Yield (%) | TON [13] [12] |
|---|---|---|---|---|---|
| Suzuki–Miyaura | Benzylboronic acid | Tricyclohexylphosphine tetrafluoroborate | 80 °C | 88 [12] | 5,200 |
| Negishi | Benzylzinc chloride | Tri-tert-butylphosphine | 40 °C | 92 [13] | 8,000 |
| Kumada | Benzylmagnesium chloride | Nickel two chloride / tricyclohexylphosphine | 0 °C | 15 [14] | 480 |
Nickel two chloride catalyses cross-electrophile coupling between benzyl chloride and o-chlorobromobenzene using manganese powder as terminal reductant to yield 1-Benzyl-2-chlorobenzene in 84% yield at 25 °C with 0.5 mol % catalyst loading [3]. An electroreductive variant employs a zinc cathode under constant current, avoiding metal powders; this system delivers 90% yield and 300 turnover numbers after 6 h at 20 °C [4]. Enantioselective versions produce chiral 1,1-diaryl analogues, illustrating the platform’s stereochemical versatility [15].
Nickel two chloride-mediated coupling of 2-bromodiphenylmethane with phenylmagnesium chloride generates 1-Benzyl-2-chlorobenzene in 15% yield, highlighting the challenge of controlling over-reduction and rearomatisation in Grignard pathways [14]. Process intensification using continuous stirred-tank flow with residence times under 2 min elevates the yield to 46% by mitigating Wurtz coupling side products [16].
A zirconocene–iridium photoredox dual system promotes homocoupling of benzyl chlorides, furnishing symmetrical bibenzyl derivatives in 78% yield under blue light irradiation at room temperature [17] [18]. When one equivalent of o-chlorobenzyl chloride is used with stoichiometric diboron, selective formation of 1-Benzyl-2-chlorobenzene proceeds via controlled radical–radical cross-coupling, providing a metal-free alternative [17].
Continuous photochlorination of toluene followed by selective Friedel–Crafts benzylation in a narrow-gap static mixer enables on-demand generation of benzyl chloride and immediate consumption, reducing inventory of hazardous intermediates by 90% [19]. An outer-loop circulating reactor equipped with mass-flow-controlled chlorine and benzene feeds achieves 91% selectivity to chlorobenzene with only 0.75 t t⁻¹ chlorine consumption, and downstream iron–ferrite-catalysed benzylation affords 1-Benzyl-2-chlorobenzene in 85% overall yield on a 2 t d⁻¹ pilot unit [20].
Replacing benzyl chloride with benzyl alcohol eliminates hydrogen chloride by-product formation; when H-beta zeolite (Si/Al = 35.8) is employed, benzylation of chlorobenzene proceeds at 120 °C to give 62% yield with 0.98 atom economy [21]. A sulfated zirconium dioxide catalyst in a solvent-free system meets the United States Environmental Protection Agency E factor target of <5 by generating only water as stoichiometric waste [2]. Electroreductive nickel cross-coupling powered by renewable electricity provides 90% yield with a 68% reduction in life-cycle greenhouse gas emissions relative to aluminium trichloride technology [4] [22].
Irritant